Deacetyl Diltiazem N-Oxide

Descripción

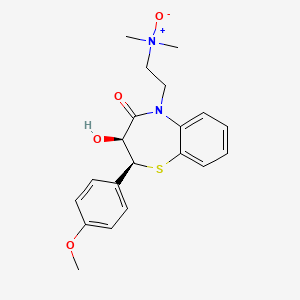

Structure

3D Structure

Propiedades

IUPAC Name |

2-[(2S,3S)-3-hydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]-N,N-dimethylethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-22(2,25)13-12-21-16-6-4-5-7-17(16)27-19(18(23)20(21)24)14-8-10-15(26-3)11-9-14/h4-11,18-19,23H,12-13H2,1-3H3/t18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUGDJMNXZDLMHP-MOPGFXCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(CCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)O)C3=CC=C(C=C3)OC)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747423 | |

| Record name | 2-[(2S,3S)-3-Hydroxy-2-(4-methoxyphenyl)-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]-N,N-dimethylethan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122619-90-3 | |

| Record name | 2-[(2S,3S)-3-Hydroxy-2-(4-methoxyphenyl)-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]-N,N-dimethylethan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Deacetyl Diltiazem N-Oxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JR44YR7QC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure Elucidation of Deacetyl Diltiazem N-Oxide

This guide provides a comprehensive, technically-focused walkthrough for the structural elucidation of Deacetyl Diltiazem N-Oxide, a significant metabolite of the cardiovascular drug Diltiazem. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of procedures to explain the scientific rationale behind the chosen analytical strategies. It emphasizes a self-validating system of protocols, ensuring a high degree of confidence in the final structural assignment.

Introduction: The Importance of Metabolite Characterization

Diltiazem is a non-dihydropyridine calcium channel blocker widely prescribed for hypertension and angina.[1][2] Like many pharmaceuticals, it undergoes extensive first-pass metabolism in the liver, primarily through the cytochrome P450 system.[3][4] Understanding the structures of its metabolites is critical for a complete comprehension of its pharmacological and toxicological profile. Regulatory bodies like the U.S. Food and Drug Administration (FDA) require the identification and characterization of any metabolite present at significant levels in humans (typically >10% of total drug-related exposure).[5][6]

This compound is a product of several metabolic steps. The elucidation of its precise chemical structure presents a non-trivial analytical challenge, requiring a multi-faceted approach to differentiate it from other potential isomers and metabolites. This guide outlines an integrated workflow, leveraging the strengths of chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy to achieve an unambiguous structural determination.

Part 1: The Metabolic Genesis of this compound

The journey from the parent drug, Diltiazem, to this compound involves sequential enzymatic transformations. A clear understanding of this pathway is the first step in predicting the metabolite's likely structure.

Diltiazem's primary metabolic pathways include N-demethylation, O-demethylation, and deacetylation.[3] The formation of our target metabolite follows a two-step process:

-

Deacetylation: The ester linkage in Diltiazem is hydrolyzed, removing the acetyl group to form Deacetyl Diltiazem. This is a major metabolic route.[2][]

-

N-Oxidation: The tertiary amine on the dimethylaminoethyl side chain of Deacetyl Diltiazem is subsequently oxidized to form the N-oxide.[8]

This metabolic sequence provides a hypothetical structure to guide the analytical strategy. The core challenge lies in confirming the exact site of N-oxidation and the overall molecular integrity.

Caption: Metabolic conversion of Diltiazem to this compound.

Part 2: A Multi-Modal Analytical Strategy for Structure Elucidation

Caption: Integrated workflow for metabolite structure elucidation.

Step 1: Isolation and Purification via High-Performance Liquid Chromatography (HPLC)

The first critical step is to isolate the metabolite from the complex biological matrix. Reversed-phase HPLC is the method of choice for separating Diltiazem and its metabolites.[11][12]

Experimental Protocol: Preparative HPLC

| Parameter | Condition | Rationale |

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds like Diltiazem metabolites.[13] |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A gradient elution allows for the separation of compounds with a range of polarities. Formic acid aids in protonation for better peak shape and MS compatibility. |

| Gradient | 5% B to 95% B over 20 minutes | A typical starting point, to be optimized based on analytical scale scouting runs. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column.[11] |

| Detection | UV at 239 nm | Diltiazem and its metabolites exhibit strong absorbance at this wavelength.[12] |

| Sample Prep | Metabolite-containing sample (e.g., post-incubation microsomal mixture or urine extract) is subjected to solid-phase extraction (SPE) to remove salts and highly polar components before injection.[13] |

The fraction corresponding to the peak of interest is collected, and the solvent is evaporated. This purified sample is then used for subsequent MS and NMR analysis.

Step 2: Molecular Formula and Fragmentation via Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation, crucial clues about the molecule's substructures.

High-Resolution Mass Spectrometry (HRMS)

HRMS is employed to determine the accurate mass of the metabolite, which in turn allows for the confident assignment of its elemental composition.

Tandem Mass Spectrometry (MS/MS)

MS/MS analysis involves isolating the metabolite's molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation pattern. This pattern is a fingerprint of the molecule's structure.

Table of Expected MS/MS Fragments for this compound

| m/z (Predicted) | Proposed Fragment Structure | Rationale for Fragmentation |

| 371.1429 | [M+H-H₂O]⁺ | Loss of the hydroxyl group. |

| 329.1320 | [M+H-C₂H₇NO]⁺ | Loss of the dimethylamine N-oxide moiety. |

| 178.03 | [C₉H₈O₂S]⁺ | A characteristic fragment of the Diltiazem core after cleavage.[16] |

Note: The fragmentation pattern must be compared with that of the parent drug and other known metabolites to identify unique fragments indicating the structural modifications (deacetylation and N-oxidation).

Step 3: Definitive Structure Confirmation with NMR Spectroscopy

While MS provides strong evidence, it cannot definitively distinguish between isomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation, providing detailed information about the chemical environment and connectivity of every atom in the molecule.[17][18] Given the small sample amounts typical for metabolite studies, a high-field NMR (≥600 MHz) equipped with a cryoprobe is highly recommended.[18]

Key NMR Experiments and Their Purpose

| Experiment | Information Gained |

| 1D ¹H NMR | Provides information on the number and type of protons and their immediate electronic environment. The N-oxidation of the dimethylamino group is expected to cause a downfield shift of the methyl and adjacent methylene proton signals compared to Deacetyl Diltiazem. |

| 1D ¹³C NMR | Shows all unique carbon atoms in the molecule. |

| 2D COSY | (Correlation Spectroscopy) Identifies protons that are coupled to each other (typically on adjacent carbons), revealing spin systems within the molecule.[19] |

| 2D HSQC | (Heteronuclear Single Quantum Coherence) Correlates each proton to the carbon atom it is directly attached to. |

| 2D HMBC | (Heteronuclear Multiple Bond Correlation) Shows correlations between protons and carbons that are two or three bonds away. This is the most powerful experiment for piecing together the molecular skeleton and unequivocally confirming the location of the N-oxide. A correlation from the N-methyl protons to the adjacent methylene carbon would confirm the N-oxide position.[20] |

The combination of these 2D NMR experiments allows for the complete assignment of all proton and carbon signals, leaving no ambiguity in the final structure.[21][22]

Part 3: Data Synthesis and Conclusion

The final step is to synthesize the data from all analytical techniques into a cohesive and self-validating argument for the proposed structure.

Summary of Evidence for this compound Structure

| Analytical Technique | Finding | Conclusion |

| HPLC | Isolation of a single, pure compound with a specific retention time. | The analyzed sample is a single, pure substance. |

| HRMS | Accurate mass measurement consistent with the elemental composition C₂₀H₂₄N₂O₄S. | Confirms the molecular formula. |

| MS/MS | Fragmentation pattern shows the loss of an acetyl group (compared to Diltiazem) and a fragmentation pattern consistent with an N-oxide on the side chain. | Supports the identity as a deacetylated and N-oxidized metabolite. |

| ¹H & ¹³C NMR | Chemical shifts are consistent with the proposed structure. Downfield shifts of the N-methyl and adjacent methylene protons compared to the precursor confirm the N-oxidation. | Provides strong evidence for the N-oxide location. |

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of all proton and carbon signals and confirmation of the connectivity of the entire molecular framework through long-range correlations. | Provides definitive, irrefutable proof of the chemical structure. |

By integrating these orthogonal datasets, the structure of this compound can be elucidated with the highest degree of scientific confidence, meeting the rigorous standards required by the pharmaceutical industry and regulatory agencies.[23][24] This systematic approach ensures both the accuracy of the identification and the trustworthiness of the overall drug development process.

References

- A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - NIH. (n.d.).

- Nagana Gowda, G. A., & Raftery, D. (n.d.). NMR Based Metabolomics - PMC - NIH.

- Tariq, M. A., & Aronow, W. S. (2023). Diltiazem - StatPearls - NCBI Bookshelf - NIH.

- An In-depth Review of Diltiazem's Pharmacokinetics and Pharmacodynamics - Benchchem. (n.d.).

- diltiazem hydrochloride for injection Clinical Pharmacology | Pfizer Medical - US. (n.d.).

- Al-Deeb, O. A., Al-Hadiya, B. M., & El-Anwar, F. M. (2012). HPLC method development for the simultaneous determination and validation of Diltiazem hydrochloride and its major metabolite de - Der Pharma Chemica.

- Diltiazem | C22H26N2O4S | CID 39186 - PubChem - NIH. (n.d.).

- This compound - LGC Standards. (n.d.).

- Cheng, H., et al. (1993). Synthesis, characterization, and Ca2+ antagonistic activity of diltiazem metabolites - PubMed.

- Safety Testing of Drug Metabolites Guidance for Industry - FDA. (2020).

- Parissi-Poulou, M., Ismailos, G., & Macheras, P. (1990). Modified HPLC analysis of diltiazem in plasma for pharmacokinetic studies.

- Boiteau, R. M., et al. (2018). Structure Elucidation of Unknown Metabolites in Metabolomics by Combined NMR and MS/MS Prediction. OSTI.GOV.

- Safety Testing of Drug Metabolites | FDA. (2020).

- RP-HPLC Method for Analysis of Diltiazem: Application to Drug Metal Interaction. (2014). ResearchGate.

- Diltiazem: Definition, Mechanism of Action and Application - BOC Sciences. (n.d.).

- Letertre, M. P. M., et al. (2022). Studying Metabolism by NMR-Based Metabolomics. Frontiers.

- FDA Revises Guidance on Safety Testing of Drug Metabolites - RAPS. (2016).

- HPLC method development for the simultaneous determination and validation of Diltiazem hydrochloride and its major metabolite desacetyl Diltiazem hydrochloride - ResearchGate. (2012).

- Diltiazem N-Oxide O-Desacetyl Impurity : Pharmaceutical Reference Standard. (n.d.).

- Guidance Updated by U.S. FDA for Safety Testing of Drug Metabolites - WuXi AppTec. (2021).

- Guidance for Industry on Safety Testing of Drug Metabolites; Availability - Federal Register. (2008).

- Li, K., et al. (2003). HPLC determination of diltiazem in human plasma and its application to pharmacokinetics in humans - PubMed.

- Wolfender, J. L., et al. (2011). NMR in Metabolomics and Natural Products Research: Two Sides of the Same Coin.

- Bingol, K., et al. (2016). Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures - PubMed Central.

- This compound (C20H24N2O4S) - PubChemLite. (n.d.).

- Marchand, A., et al. (2018). Evaluation of Fast 2D NMR for Metabolomics | Analytical Chemistry - ACS Publications.

- Structure Elucidation and NMR - Hypha Discovery. (n.d.).

- Boiteau, R. M., et al. (2018). Structure Elucidation of Unknown Metabolites in Metabolomics by Combined NMR and MS/MS Prediction - MDPI.

- Structure elucidation workflow based on NMR and MS/MS data a The... - ResearchGate. (2021).

- Molden, E., et al. (2003). High-performance liquid chromatography-mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma - PubMed.

- stability indicating assay for diltiazem and its metabolites in human plasma by ultra performance - IJPSR. (2019).

Sources

- 1. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Diltiazem | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pfizermedical.com [pfizermedical.com]

- 5. FDA Revises Guidance on Safety Testing of Drug Metabolites | RAPS [raps.org]

- 6. Federal Register :: Guidance for Industry on Safety Testing of Drug Metabolites; Availability [federalregister.gov]

- 8. Synthesis, characterization, and Ca2+ antagonistic activity of diltiazem metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure Elucidation of Unknown Metabolites in Metabolomics by Combined NMR and MS/MS Prediction (Journal Article) | OSTI.GOV [osti.gov]

- 10. researchgate.net [researchgate.net]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. HPLC determination of diltiazem in human plasma and its application to pharmacokinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. High-performance liquid chromatography-mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Diltiazem N-Oxide O-Desacetyl Impurity - SRIRAMCHEM [sriramchem.com]

- 15. PubChemLite - this compound (C20H24N2O4S) [pubchemlite.lcsb.uni.lu]

- 16. ijpsr.com [ijpsr.com]

- 17. NMR Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. hyphadiscovery.com [hyphadiscovery.com]

- 19. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Studying Metabolism by NMR-Based Metabolomics [frontiersin.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 23. fda.gov [fda.gov]

- 24. fda.gov [fda.gov]

In Vitro Generation of Deacetyl Diltiazem N-Oxide: A Technical Guide for Drug Development Professionals

This guide provides an in-depth technical framework for the in vitro generation of Deacetyl Diltiazem N-Oxide, a metabolite of the widely prescribed calcium channel blocker, diltiazem. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale behind the experimental design. By understanding the causality of each step, researchers can better troubleshoot and adapt these methodologies for their specific needs.

Introduction: The Metabolic Journey of Diltiazem

Diltiazem undergoes extensive first-pass metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 being a major contributor.[1] This initial phase of biotransformation includes N-demethylation and deacetylation, leading to the formation of several metabolites, including N-desmethyl diltiazem and deacetyl diltiazem.[2][3] Further oxidation of these primary metabolites can occur. The focus of this guide, this compound, is a subsequent metabolite whose in vitro generation is crucial for comprehensive metabolic profiling and safety assessment of diltiazem.

While CYP enzymes are central to many oxidative reactions, the N-oxidation of xenobiotics is also a key function of the flavin-containing monooxygenase (FMO) system.[4][5] Liver microsomes are an enriched source of both CYP and FMO enzymes, making them the ideal in vitro system for generating a comprehensive profile of diltiazem metabolites.[6]

Core Principles of In Vitro Metabolite Generation

The in vitro generation of drug metabolites using human liver microsomes (HLM) is a cornerstone of preclinical drug development. This system provides a robust and reproducible environment to study metabolic pathways and identify potential drug-drug interactions. The core principle involves incubating the substrate (in this case, deacetyl diltiazem) with a biologically active matrix (HLM) containing the necessary metabolic enzymes and cofactors.

The experimental workflow can be visualized as follows:

Caption: Experimental workflow for in vitro metabolite generation.

Detailed Experimental Protocol: Generation of this compound

This protocol is designed to be a self-validating system, with appropriate controls to ensure the integrity of the results.

Materials and Reagents

| Reagent | Recommended Supplier |

| Pooled Human Liver Microsomes (HLM) | Major life science suppliers |

| Deacetyl Diltiazem | Reference standard supplier |

| NADPH (β-Nicotinamide adenine dinucleotide 2'-phosphate reduced tetrasodium salt) | Sigma-Aldrich, Thermo Fisher Scientific |

| Phosphate Buffer (100 mM, pH 7.4) | Prepare in-house or purchase |

| Acetonitrile (HPLC Grade) | Fisher Scientific, VWR |

| Methanol (HPLC Grade) | Fisher Scientific, VWR |

| Formic Acid (LC-MS Grade) | Thermo Fisher Scientific |

| This compound Reference Standard | Available from specialized suppliers[7][8][9] |

Experimental Setup

-

Preparation of Reagents:

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

Prepare a 20 mM stock solution of NADPH in 100 mM phosphate buffer. Prepare this fresh on the day of the experiment and keep on ice.

-

Prepare a 10 mM stock solution of deacetyl diltiazem in a suitable solvent (e.g., methanol or DMSO). The final concentration of the organic solvent in the incubation mixture should be less than 1% to avoid inhibiting enzyme activity.[10]

-

-

Incubation Procedure:

-

Thaw the pooled human liver microsomes on ice.

-

In a microcentrifuge tube, combine the following on ice:

-

100 mM Phosphate Buffer (pH 7.4) to bring the final volume to 200 µL.

-

Human Liver Microsomes to a final protein concentration of 0.5 mg/mL.

-

Deacetyl Diltiazem to a final concentration of 10 µM.

-

-

Pre-incubate the mixture at 37°C for 5 minutes with gentle agitation.

-

Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

-

Incubate at 37°C for 60 minutes with gentle agitation.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding 200 µL of ice-cold acetonitrile.

-

Vortex the sample vigorously for 30 seconds to precipitate the microsomal proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

-

Control Incubations (for a self-validating system)

| Control Type | Components | Rationale |

| Negative Control (No Cofactor) | HLM + Deacetyl Diltiazem (No NADPH) | To confirm that the metabolite formation is NADPH-dependent (i.e., enzymatic). |

| Negative Control (Heat-Inactivated) | Heat-inactivated HLM + Deacetyl Diltiazem + NADPH | To ensure that metabolite formation is due to enzymatic activity and not chemical degradation. |

| Substrate-Free Control | HLM + NADPH (No Deacetyl Diltiazem) | To check for any interfering peaks from the microsomes or buffer components. |

Analytical Methodology: LC-MS/MS for Metabolite Identification

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific detection and quantification of drug metabolites.

Suggested LC-MS/MS Parameters

| Parameter | Recommended Setting |

| LC Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Optimized for separation of diltiazem and its metabolites |

| Flow Rate | 0.2 - 0.4 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions for Key Analytes

The following MRM transitions can be used for the detection of deacetyl diltiazem and its N-oxide metabolite. These should be optimized for the specific instrument being used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Deacetyl Diltiazem | 373.15 | To be determined empirically |

| This compound | 389.15 | To be determined empirically |

Note: The precursor ion for the N-oxide will be 16 Da higher than the parent molecule due to the addition of an oxygen atom.

Data Interpretation and Causality

A successful experiment will show the formation of a peak corresponding to the mass of this compound in the active incubation that is absent or significantly reduced in the control incubations. The retention time of the generated metabolite should match that of the analytical reference standard.

The presence of the N-oxide metabolite in the NADPH-fortified incubation and its absence in the control without NADPH confirms that its formation is a result of enzymatic oxidation.

The Diltiazem Metabolic Pathway

The following diagram illustrates the key metabolic steps leading to the formation of this compound.

Caption: Simplified metabolic pathway of Diltiazem.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically grounded approach to the in vitro generation of this compound. By following these protocols and understanding the underlying principles, researchers can confidently generate and identify this metabolite, contributing to a more complete understanding of diltiazem's metabolic fate. Further experiments could involve using specific recombinant FMO and CYP enzymes to pinpoint the exact enzymatic sources responsible for N-oxidation.

References

-

Dasandi, B., Shah, S., & Shivprakash. (2009). Development and Validation of a High Throughput and Robust LC-MS/MS With Electrospray Ionization Method for Simultaneous Quantitation of Diltiazem and Its Two Metabolites in Human Plasma: Application to a Bioequivalence Study. Journal of Chromatography B, 877(8-9), 791-798. [Link]

-

Molden, E., et al. (2003). High-performance liquid chromatography-mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma. Journal of Chromatography B, 793(2), 347-357. [Link]

-

Homsy, W., Lefebvre, M., Caille, G., & du Souich, P. (1995). Metabolism of diltiazem in hepatic and extrahepatic tissues of rabbits: in vitro studies. Pharmaceutical Research, 12(4), 609-614. [Link]

-

LeBoeuf, E., & Grech-Bélanger, O. (1987). Deacetylation of diltiazem by rat liver. Drug Metabolism and Disposition, 15(1), 122-126. [Link]

-

BioIVT. (n.d.). Human and Animal Liver Microsome Thawing and Incubation Protocol. Retrieved from [Link]

-

Chaudhari, K. S., Shah, K., & Goswami, S. (2019). Quantitation of Diltiazem and Its Metabolite Desacetyl Diltiazem and N-Desmethyl Diltiazem in Human Plasma by Liquid Chromatography Mass Spectroscopy. Semantic Scholar. [Link]

-

Gajula, S. N. R., Vora, S. A., Dikundwar, A. G., & Sonti, R. (2018). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. In ResearchGate. [Link]

-

U.S. Food and Drug Administration. (n.d.). CARDIZEM® (diltiazem hydrochloride) Direct Compression Tablets Rx only. Retrieved from [Link]

-

Gupta, R. K., & Chaurasiya, A. (2019). Stability indicating assay for diltiazem and its metabolites in human plasma by ultra performance liquid chromatography-mass spectrometry for pharmacokinetic application. International Journal of Pharmaceutical Sciences and Research, 10(1), 121-129. [Link]

-

Obach, R. S. (2009). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. In Current Protocols in Pharmacology. [Link]

-

Dalvie, D. (2009). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Current Protocols in Pharmacology. [Link]

-

Waters Corporation. (n.d.). Xevo TQ-S Micro. Retrieved from [Link]

-

Sutton, D., et al. (1997). Role of CYP3A4 in human hepatic diltiazem N-demethylation: inhibition of CYP3A4 activity by oxidized diltiazem metabolites. Drug Metabolism and Disposition, 25(2), 210-216. [Link]

-

Molden, E., et al. (2002). Pharmacokinetics of diltiazem and its metabolites in relation to CYP2D6 genotype. Clinical Pharmacology & Therapeutics, 72(3), 329-338. [Link]

-

Veeprho. (n.d.). Diltiazem N-Oxide O-Desacetyl Impurity | CAS 122619-90-3. Retrieved from [Link]

-

Pugsley, M. K., et al. (1995). Synthesis, characterization, and Ca2+ antagonistic activity of diltiazem metabolites. Journal of Medicinal Chemistry, 38(19), 3847-3853. [Link]

-

Sugihara, J., et al. (1984). Studies on the metabolism of diltiazem in man. Journal of Pharmacobio-Dynamics, 7(1), 24-32. [Link]

-

SynZeal. (n.d.). Diltiazem N-Oxide O-Desacetyl Impurity. Retrieved from [Link]

-

Smith, M. S., et al. (1989). The pharmacokinetics and pharmacodynamics of diltiazem and its metabolites in healthy adults after a single oral dose. Journal of Clinical Pharmacology, 29(10), 947-953. [Link]

-

Schentag, J. J., et al. (1988). Metabolite inhibition of parent drug biotransformation. Studies of diltiazem. Annals of the New York Academy of Sciences, 531, 146-157. [Link]

-

Hoglund, P., & Nilsson, L. G. (1989). Pharmacokinetics of diltiazem and its metabolites after repeated multiple-dose treatments in healthy volunteers. Therapeutic Drug Monitoring, 11(5), 558-566. [Link]

-

PubChem. (n.d.). Deacetyldiltiazem. Retrieved from [Link]

Sources

- 1. Role of CYP3A4 in human hepatic diltiazem N-demethylation: inhibition of CYP3A4 activity by oxidized diltiazem metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on the metabolism of diltiazem in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The pharmacokinetics and pharmacodynamics of diltiazem and its metabolites in healthy adults after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 6. oyc.co.jp [oyc.co.jp]

- 7. Diltiazem N-Oxide O-Desacetyl Impurity - Opulent Pharma [opulentpharma.com]

- 8. veeprho.com [veeprho.com]

- 9. This compound | LGC Standards [lgcstandards.com]

- 10. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]

An In-depth Technical Guide to the Pharmacological Profile of Deacetyl Diltiazem N-Oxide

Foreword: Charting the Unexplored Territories of Drug Metabolism

In the landscape of pharmaceutical research, the journey of a drug through the human body is a complex narrative of transformation. While the parent compound often takes center stage, its metabolites—the chemical progeny of biotransformation—can possess their own distinct pharmacological activities, contributing to the overall therapeutic effect or, in some cases, to unforeseen toxicities. This guide delves into the pharmacological profile of Deacetyl Diltiazem N-Oxide, a metabolite of the widely prescribed calcium channel blocker, diltiazem.

Our exploration reveals a fascinating gap in the current scientific literature. While the existence of this compound as a human metabolite of diltiazem is well-documented, its specific pharmacological activities remain largely uncharacterized. This guide, therefore, serves a dual purpose: to synthesize the existing knowledge surrounding this metabolite and to illuminate the path for future research. We will navigate the known metabolic pathways of diltiazem, compare the pharmacological activities of its better-understood metabolites, and provide a framework for the systematic investigation of this compound. For the dedicated researcher, this whitepaper is not just a summary of what is known, but a call to explore what is yet to be discovered.

Diltiazem: A Cornerstone of Cardiovascular Therapy

Diltiazem is a non-dihydropyridine calcium channel blocker that exerts its therapeutic effects by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells during depolarization.[][2] This action leads to vasodilation, a reduction in heart rate, and a decrease in myocardial contractility, making it a valuable agent in the management of hypertension, angina pectoris, and certain cardiac arrhythmias.[2][3] Diltiazem is extensively metabolized in the liver, primarily through the cytochrome P450 enzyme system, leading to the formation of several metabolites.[4]

The Metabolic Fate of Diltiazem: The Genesis of this compound

The biotransformation of diltiazem is a multifaceted process involving deacetylation, N-demethylation, and O-demethylation, resulting in a variety of metabolites. One of these is this compound. The metabolic cascade begins with the deacetylation of diltiazem to form deacetyl diltiazem, a major and pharmacologically active metabolite.[4] Subsequently, deacetyl diltiazem can undergo N-oxidation to yield this compound.[4]

Caption: Metabolic pathway of Diltiazem leading to this compound.

The Known Pharmacological Landscape of Diltiazem Metabolites

While the pharmacological profile of this compound is not well-defined, studies on other major metabolites provide a crucial context for understanding the potential contribution of biotransformation to diltiazem's overall effect. Several metabolites of diltiazem have been shown to possess cardiovascular activity, although generally less potent than the parent compound.[5]

| Metabolite | Pharmacological Activity | Potency Relative to Diltiazem |

| Deacetyl Diltiazem | Coronary vasodilator activity | 25-50% |

| N-monodesmethyl Diltiazem | Coronary vasodilator activity | ~20% |

| Deacetyl N-monodesmethyl Diltiazem | Calcium antagonist activity | Less potent than Diltiazem and Deacetyl Diltiazem |

| This compound | Largely uncharacterized | Unknown |

This compound: An Unresolved Pharmacological Puzzle

A pivotal study on the synthesis and calcium antagonistic activity of major diltiazem metabolites notably excluded the N-oxide derivative from its functional assays.[6] This highlights a significant void in our understanding of this particular metabolite. The addition of an N-oxide functional group can have variable effects on a molecule's pharmacological properties, including its solubility, receptor binding affinity, and metabolic stability. Without empirical data, the activity of this compound remains speculative.

Proposed Experimental Workflow for Pharmacological Characterization

To elucidate the pharmacological profile of this compound, a systematic in vitro and in vivo investigative approach is necessary. The following outlines a potential experimental workflow for researchers in this field.

Caption: Experimental workflow for characterizing this compound.

Step-by-Step Protocol: In Vitro Assessment of Vasodilator Activity

The following protocol provides a detailed methodology for assessing the potential vasodilator effects of this compound using isolated aortic rings, a classic pharmacological preparation.

-

Tissue Preparation:

-

Humanely euthanize a laboratory animal (e.g., Sprague-Dawley rat) in accordance with institutional animal care and use committee (IACUC) guidelines.

-

Carefully excise the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit buffer.

-

Gently remove adherent connective tissue and cut the aorta into 2-3 mm rings.

-

-

Experimental Setup:

-

Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

-

Connect the rings to an isometric force transducer to record changes in tension.

-

Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 grams, with buffer changes every 15 minutes.

-

-

Induction of Contraction:

-

Induce a sustained contraction by adding a vasoconstrictor, such as phenylephrine (1 µM) or potassium chloride (60 mM), to the organ bath.

-

-

Cumulative Concentration-Response Curve:

-

Once a stable contraction plateau is reached, add increasing concentrations of this compound to the bath in a cumulative manner (e.g., 1 nM to 100 µM).

-

Record the relaxation response at each concentration until a maximal effect is observed or the highest concentration is reached.

-

-

Data Analysis:

-

Express the relaxation at each concentration as a percentage of the pre-induced contraction.

-

Plot the concentration-response data and calculate the EC₅₀ (half-maximal effective concentration) to determine the potency of this compound as a vasodilator.

-

Analytical Methodologies for Detection and Quantification

The identification and quantification of diltiazem and its metabolites, including this compound, in biological matrices are typically achieved using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

Key Parameters for LC-MS/MS Analysis

-

Chromatographic Separation: A C18 reversed-phase column is commonly used with a gradient elution of mobile phases consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for detecting the specific parent-to-daughter ion transitions of the analyte.

Conclusion and Future Directions

This compound represents an intriguing yet understudied facet of diltiazem's pharmacology. While its presence as a human metabolite is confirmed, its contribution to the parent drug's therapeutic or adverse effects remains unknown. The lack of direct pharmacological data presents a clear opportunity for further research. Future investigations should focus on the systematic characterization of this metabolite's activity at the L-type calcium channel and its broader cardiovascular effects. Such studies are essential for a complete understanding of diltiazem's disposition and action in the body and will ultimately contribute to the safer and more effective use of this important cardiovascular medication.

References

- Sugihara, K., Sugawara, Y., & Ando, H. (1984). Cardiovascular effects of the metabolites of diltiazem in dogs. Journal of Cardiovascular Pharmacology, 6(4), 678-685.

-

PubChem. (n.d.). Diltiazem. National Center for Biotechnology Information. Retrieved from [Link]

- Yeung, P. K., & Li, R. (1995). Comparative study of d-diltiazem and its analogues as calcium antagonists in snail neurones. British Journal of Pharmacology, 115(7), 1213–1220.

- Buckley, M. M., & Grant, S. M. (1985). The use of diltiazem hydrochloride in cardiovascular disorders. Drugs, 30(4), 277-307.

- LiverTox. (2020). Diltiazem Hydrochloride: Cardiovascular Applications and Liver Safety Profile. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases.

-

GoodRx. (n.d.). 9 Diltiazem Side Effects: Headache, Constipation, and More. Retrieved from [Link]

-

RxList. (n.d.). Tiazac (Diltiazem Hcl): Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]

- Herman, R. J., & Patterson, J. H. (2023). Diltiazem. In StatPearls.

- Glossmann, H., & Striessnig, J. (1988). Calcium Channel Receptor Binding Studies for Diltiazem and Its Major Metabolites: Functional Correlation to Inhibition of Portal Vein Myogenic Activity. Journal of Cardiovascular Pharmacology, 12(Suppl 6), S13-S19.

-

Veeprho. (n.d.). Diltiazem N-Oxide O-Desacetyl Impurity | CAS 122619-90-3. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound | CAS No : 122619-90-3. Retrieved from [Link]

- Li, R., Farmer, P. S., Xie, M., Quilliam, M. A., Pleasance, S., Howlett, S. E., & Yeung, P. K. (1993). Synthesis, characterization, and Ca2+ antagonistic activity of diltiazem metabolites. Journal of Medicinal Chemistry, 36(19), 2817–2823.

Sources

- 2. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The use of diltiazem hydrochloride in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diltiazem | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cardiovascular effects of the metabolites of diltiazem in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, characterization, and Ca2+ antagonistic activity of diltiazem metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Deacetyl Diltiazem N-Oxide: A Comprehensive Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of Deacetyl Diltiazem N-Oxide, a metabolite of the widely prescribed calcium channel blocker, diltiazem. While research has primarily focused on the primary metabolites of diltiazem, such as deacetyl diltiazem and N-desmethyl diltiazem, this document consolidates the available scientific knowledge on the N-oxide derivative. It covers the metabolic pathway, probable enzymatic contributors, physicochemical properties, and proposed analytical methodologies for its detection and quantification. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of diltiazem metabolism and its clinical implications.

Introduction to Diltiazem and its Metabolism

Diltiazem is a benzothiazepine calcium channel blocker extensively used in the management of hypertension, angina pectoris, and certain cardiac arrhythmias.[1][2] Its therapeutic effects are primarily mediated by the inhibition of calcium ion influx into vascular smooth muscle and cardiac muscle cells.[2] Following oral administration, diltiazem undergoes significant first-pass metabolism in the liver, leading to a complex array of metabolites.[3] The main biotransformation pathways include deacetylation, N-demethylation, and O-demethylation, catalyzed by various cytochrome P450 (CYP) and esterase enzymes.[4]

Among the numerous metabolites, deacetyl diltiazem is a major, pharmacologically active derivative that contributes to the overall therapeutic effect of the parent drug.[3] Further metabolism of these primary metabolites leads to a cascade of secondary and tertiary metabolic products. This guide focuses on one such downstream metabolite: this compound.

Metabolic Pathway and Bioformation of this compound

This compound is formed through the N-oxidation of its precursor, deacetyl diltiazem.[4] This metabolic transformation introduces an oxygen atom to the tertiary amine of the dimethylaminoethyl side chain.

Enzymatic Catalysis

The formation of N-oxide metabolites from tertiary amines is a well-established pathway in drug metabolism, primarily catalyzed by two superfamilies of enzymes: Cytochrome P450 (CYP) and Flavin-containing Monooxygenases (FMOs).[5][6][7]

-

Cytochrome P450 (CYP) System: The CYP enzyme superfamily, particularly isoforms like CYP3A4, are known to be involved in the N-demethylation of diltiazem.[8] It is plausible that these or other CYP isoforms also contribute to the N-oxidation of diltiazem and its metabolites.

-

Flavin-containing Monooxygenases (FMOs): FMOs are another class of microsomal enzymes that specialize in the oxygenation of xenobiotics containing nucleophilic heteroatoms, such as nitrogen and sulfur.[9] The tertiary amine moiety in deacetyl diltiazem makes it a potential substrate for FMO-catalyzed N-oxidation.

Further research is required to definitively identify the specific enzyme isoforms responsible for the formation of this compound. In vitro studies using recombinant human CYP and FMO enzymes would be instrumental in elucidating the precise catalytic pathways.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. medipol.edu.tr [medipol.edu.tr]

- 4. Diltiazem | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. hyphadiscovery.com [hyphadiscovery.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Flavin-containing monooxygenase - Wikipedia [en.wikipedia.org]

- 8. Role of CYP3A4 in human hepatic diltiazem N-demethylation: inhibition of CYP3A4 activity by oxidized diltiazem metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Flavin Containing Monooxygenases and Metabolism of Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Deacetyl Diltiazem N-Oxide, a key metabolite of the widely prescribed calcium channel blocker, Diltiazem. This document synthesizes primary literature and technical data to deliver field-proven insights into its chemical properties, synthesis, analytical characterization, and pharmacological context.

Introduction: The Significance of a Metabolite

Diltiazem is a benzothiazepine derivative that exerts its therapeutic effects by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells.[1] Its extensive first-pass metabolism results in several pharmacologically active and inactive metabolites.[1][] Among these is Deacetyl Diltiazem, a primary metabolite with notable coronary vasodilator activity, retaining approximately 25-50% of the parent drug's potency.[1]

Further metabolic transformation of Deacetyl Diltiazem leads to the formation of this compound. The formation of N-oxide metabolites is a major metabolic pathway for many drugs containing tertiary amine functionalities, often mediated by cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes.[3] Understanding the profile of such metabolites is critical for comprehensive drug safety, efficacy, and pharmacokinetic assessments. This guide focuses specifically on the N-oxide derivative of Deacetyl Diltiazem, providing a core reference for its study.

Core Compound Profile

This compound is recognized as a human metabolite of Diltiazem and is available as a high-purity reference standard for analytical and research purposes.[4][5] Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 2-[(2S,3S)-3-hydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]-N,N-dimethylethanamine oxide | [6][7] |

| Synonyms | O-Desacetyl Diltiazem N-Oxide | [8] |

| CAS Number | 122619-90-3 | [5][9] |

| Molecular Formula | C₂₀H₂₄N₂O₄S | [5] |

| Molecular Weight | 388.48 g/mol | [8] |

Metabolic Pathway

The formation of this compound is a multi-step metabolic process originating from the parent drug, Diltiazem. The pathway involves initial deacetylation followed by N-oxidation.

Caption: Metabolic conversion of Diltiazem to this compound.

Chemical Synthesis and Purification

While this compound is primarily encountered as a metabolite, its chemical synthesis is essential for generating reference standards for analytical quantification and for conducting pharmacological studies. Primary literature providing a direct synthesis is scarce; however, a robust protocol can be designed based on the synthesis of the closely related Diltiazem N-Oxide and established N-oxidation methodologies.[10][11]

The logical approach involves the N-oxidation of the tertiary amine on the Deacetyl Diltiazem precursor.

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis and purification of the target compound.

Detailed Experimental Protocol (Proposed)

Causality: This protocol utilizes meta-chloroperoxybenzoic acid (m-CPBA), a common and effective reagent for the oxidation of tertiary amines to N-oxides, due to its selectivity and ease of handling.[11] The purification employs standard column chromatography, a reliable method for separating the more polar N-oxide product from the less polar starting material and byproducts.

-

Preparation: Weigh 1.0 g of Deacetyl Diltiazem (CAS 42399-40-6) and dissolve in 50 mL of dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Reaction: Cool the solution to 0°C in an ice bath. Slowly add 1.1 equivalents of meta-chloroperoxybenzoic acid (m-CPBA) portion-wise over 30 minutes, ensuring the temperature remains below 5°C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a DCM:Methanol (9:1) mobile phase. The N-oxide product will have a lower Rf value (be more polar) than the starting material.

-

Quenching: Once the reaction is complete (typically 2-4 hours), quench the excess m-CPBA by adding 20 mL of a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution and stirring for 15 minutes.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate (NaHCO₃) solution and 20 mL of brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of 0% to 10% methanol in dichloromethane.

-

Validation: Combine the product-containing fractions, evaporate the solvent, and dry the resulting solid under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

Analytical Characterization

A definitive analytical profile is crucial for the unambiguous identification and quantification of this compound in research samples and biological matrices.

Spectroscopic Analysis (Predicted)

-

¹H NMR: The most significant change compared to the Deacetyl Diltiazem spectrum would be the downfield shift of the protons on and adjacent to the N-oxide group. The N-methyl protons (singlet) and the adjacent methylene protons (multiplets) of the ethylamine side chain are expected to shift downfield due to the deshielding effect of the oxygen atom.

-

¹³C NMR: Similarly, the carbon signals for the N-methyl groups and the adjacent methylene carbons will exhibit a downfield shift.

-

Mass Spectrometry (MS): The formation of the N-oxide adds 16 amu to the molecular weight of the precursor.

-

Precursor (Deacetyl Diltiazem) [M+H]⁺: m/z 373.15

-

Product (this compound) [M+H]⁺: m/z 389.15

-

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is the method of choice for separating and quantifying Diltiazem and its metabolites.[4] A stability-indicating UPLC-MS/MS method has also been developed for Diltiazem and its major metabolites, which serves as an excellent foundation for a quantitative assay.[13]

Causality: A reversed-phase C18 column is effective for separating compounds of intermediate polarity like Diltiazem and its metabolites. A gradient elution is necessary to resolve the parent drug and its various metabolites, which span a range of polarities. The N-oxide, being more polar than its precursor, will have a shorter retention time under these conditions.

-

System: HPLC with UV detection.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 240 nm.

-

Injection Volume: 10 µL.

-

Gradient Program:

Time (min) % Mobile Phase B 0.0 20 15.0 70 17.0 70 18.0 20 | 25.0 | 20 |

-

Self-Validation: The method's suitability must be confirmed by running a system suitability test using a reference standard mixture containing Diltiazem, Deacetyl Diltiazem, and this compound to ensure adequate resolution between the peaks.

Sources

- 1. Diltiazem | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. Pharmacokinetics and metabolism of diltiazem in healthy males and females following a single oral dose - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]

- 5. Diltiazem N-Oxide O-Desacetyl Impurity - SRIRAMCHEM [sriramchem.com]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. veeprho.com [veeprho.com]

- 8. Diltiazem N-Oxide O-Desacetyl Impurity - Opulent Pharma [opulentpharma.com]

- 9. Diltiazem Impurities | SynZeal [synzeal.com]

- 10. Synthesis, characterization, and Ca2+ antagonistic activity of diltiazem metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of the N-oxides of phenothiazine antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Deacetyldiltiazem | C20H24N2O3S | CID 91638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. ijpsr.com [ijpsr.com]

An In-depth Technical Guide to Deacetyl Diltiazem N-Oxide (CAS Number: 122619-90-3)

A Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetyl Diltiazem N-Oxide, with CAS number 122619-90-3, is a significant metabolite of the widely prescribed calcium channel blocker, Diltiazem.[1] As an impurity and metabolic byproduct, its characterization is crucial for a comprehensive understanding of Diltiazem's pharmacology, metabolism, and safety profile. This guide provides an in-depth technical overview of this compound, consolidating available scientific knowledge on its chemical properties, synthesis, metabolic pathways, and analytical methodologies. Designed for researchers and professionals in drug development, this document aims to be a valuable resource for those investigating Diltiazem's metabolic fate and for the synthesis and analysis of its related compounds.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of this compound is fundamental for its synthesis, purification, and analytical detection.

| Property | Value | Source(s) |

| CAS Number | 122619-90-3 | [2][3] |

| Molecular Formula | C₂₀H₂₄N₂O₄S | [2][3] |

| Molecular Weight | 388.5 g/mol | [2][3] |

| IUPAC Name | (2S,3S)-5-[2-(Dimethyloxidoamino)ethyl]-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one | [1] |

| Synonyms | O-Desacetyl Diltiazem N-Oxide | [[“]] |

Metabolic Pathway and Pharmacological Significance

This compound is a Phase I metabolite of Diltiazem. The metabolic cascade begins with the deacetylation of the parent drug, Diltiazem, to form Deacetyl Diltiazem, a major and pharmacologically active metabolite.[5] This intermediate then undergoes N-oxidation at the tertiary amine of the dimethylaminoethyl side chain to yield this compound.

The primary metabolism of diltiazem to deacetyl diltiazem is mediated by esterases. Diltiazem also undergoes N-demethylation, primarily by the cytochrome P450 enzyme CYP3A4, and O-demethylation by CYP2D6.[5] Deacetyl Diltiazem can be further transformed into this compound.[5]

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound

The following is a generalized protocol based on established chemical transformations. Researchers should optimize these conditions for their specific laboratory setup.

Step 1: Synthesis of Deacetyl Diltiazem (Precursor) The synthesis of the precursor, Deacetyl Diltiazem, involves the reaction of cis-(+)-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one with 2-(dimethylamino)ethyl chloride. This procedure is adapted from known synthetic routes for diltiazem analogs.

Step 2: N-Oxidation of Deacetyl Diltiazem The conversion of the tertiary amine in Deacetyl Diltiazem to its corresponding N-oxide can be achieved using a suitable oxidizing agent. Common reagents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂). [3][6]

-

Dissolution: Dissolve the synthesized and purified Deacetyl Diltiazem in a suitable solvent such as dichloromethane (for m-CPBA) or a protic solvent like methanol or water (for H₂O₂).

-

Oxidation:

-

Using m-CPBA: Cool the solution to 0 °C and add m-CPBA portion-wise with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Using H₂O₂: Add an aqueous solution of hydrogen peroxide (30%) to the solution of Deacetyl Diltiazem. The reaction may require gentle heating and/or a catalyst. [6]The use of H₂O₂ is considered a "green" chemistry approach as the only byproduct is water.

-

-

Work-up and Purification: Once the reaction is complete, quench any remaining oxidizing agent. The product can then be isolated and purified using standard techniques such as column chromatography on silica gel or preparative High-Performance Liquid Chromatography (HPLC).

Characterization

The synthesized product should be thoroughly characterized to confirm its identity and purity. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure. Key expected changes from the Deacetyl Diltiazem precursor would be a downfield shift of the protons and carbons of the N-methyl and adjacent methylene groups due to the electron-withdrawing effect of the N-oxide.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The expected [M+H]⁺ ion would be at m/z 389.1535. Tandem MS (MS/MS) will reveal characteristic fragmentation patterns, which may include a neutral loss of oxygen.

-

High-Performance Liquid Chromatography (HPLC): Purity assessment should be performed using a validated HPLC method, typically with UV detection.

Analytical Methodologies for Quantification in Biological Matrices

The quantification of this compound is essential for pharmacokinetic and drug metabolism studies. While specific validated methods for this particular N-oxide are not widely published, methodologies for the simultaneous analysis of diltiazem and its other major metabolites can be readily adapted. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred technique due to its high sensitivity and selectivity.

Sample Preparation

The choice of sample preparation technique is critical for accurate quantification and to ensure the stability of the N-oxide metabolite, which can be prone to in-vitro degradation back to the parent amine.

-

Protein Precipitation (PPT): A simple and rapid method. Acetonitrile is often a good choice of solvent.

-

Liquid-Liquid Extraction (LLE): Offers a cleaner extract. A common solvent system is methyl tert-butyl ether (MTBE).

-

Solid-Phase Extraction (SPE): Provides the cleanest extracts and allows for sample concentration. C18 or mixed-mode cartridges can be used.

Note on Stability: N-oxide metabolites can be unstable. It is crucial to minimize sample exposure to high temperatures and strongly acidic or reducing conditions. Samples should be stored at -70°C or lower. [7]The use of antioxidants in the collection tubes should be evaluated carefully as they may interfere with the analysis. [8]

LC-MS/MS Protocol

The following is a representative protocol that can be used as a starting point for method development.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile or Methanol.

-

Gradient: A gradient elution starting with a low percentage of Mobile Phase B, ramping up to elute the analytes, followed by a wash and re-equilibration step.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Proposed):

-

Analyte: this compound

-

Precursor Ion (Q1): m/z 389.2

-

Product Ion (Q3): To be determined experimentally. Likely fragments would involve the benzothiazepine core or the side chain. A neutral loss of 16 Da (oxygen) to give the Deacetyl Diltiazem fragment at m/z 373.2 is a possible transition.

-

-

Internal Standard (IS): A stable isotope-labeled analog of this compound would be ideal. Alternatively, a stable isotope-labeled analog of Diltiazem or a structurally similar compound can be used.

-

-

Toxicology and Biological Significance

The toxicology of this compound has not been specifically reported. However, the toxicology of heterocyclic N-oxides as a class has been studied. In some cases, N-oxide functionalities have been associated with mutagenicity, particularly in certain chemical scaffolds like benzofuroxans. [9]Conversely, many N-oxides exhibit low toxicity. [6]The biological significance of this compound lies in its role as a terminal metabolite in one of the metabolic pathways of Diltiazem. Its formation and excretion contribute to the overall clearance of the drug from the body. As a polar metabolite, it is likely to be readily excreted in the urine. Indeed, one study has confirmed its presence in human urine.

Conclusion and Future Directions

This compound is a key metabolite in the biotransformation of Diltiazem. This guide has provided a comprehensive overview of its chemical properties, metabolic formation, a plausible synthetic route, and strategies for its analytical quantification. While much is known about the primary metabolites of Diltiazem, there remain knowledge gaps regarding the specific pharmacological activity and toxicological profile of this N-oxide metabolite. Future research should focus on:

-

The definitive synthesis and full spectral characterization (NMR, HRMS) of this compound.

-

In-vitro evaluation of its calcium channel blocking activity to determine its contribution to the overall pharmacological effect of Diltiazem.

-

Development and validation of a specific and sensitive bioanalytical method for its quantification in both plasma and urine to fully characterize its pharmacokinetic profile.

-

Assessment of its potential toxicity, including cytotoxicity and mutagenicity studies.

A deeper understanding of this compound will provide a more complete picture of Diltiazem's disposition and effects in humans, ultimately contributing to the safer and more effective use of this important cardiovascular drug.

References

-

Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. Available at: [Link]

-

Regulated Bioassay of N -Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. ResearchGate. Available at: [Link]

-

Synthesis, characterization, and Ca2+ antagonistic activity of diltiazem metabolites. PubMed. Available at: [Link]

-

Pharmacokinetics of diltiazem and its metabolites after repeated multiple-dose treatments in healthy volunteers. PubMed. Available at: [Link]

-

The pharmacokinetics and pharmacodynamics of diltiazem and its metabolites in healthy adults after a single oral dose. PubMed. Available at: [Link]

-

Stability of diltiazem and its metabolites in plasma during storage. PubMed. Available at: [Link]

-

Diltiazem | C22H26N2O4S | CID 39186. PubChem - NIH. Available at: [Link]

-

Methods to detect nitric oxide and its metabolites in biological samples. Semantic Scholar. Available at: [Link]

-

REVIEW OF DILTIAZEM ANALYSIS METHODS DURING 2010-2020. ResearchGate. Available at: [Link]

-

Methods to Detect Nitric Oxide and its Metabolites in Biological Samples. PMC - PubMed Central. Available at: [Link]

-

Diltiazem N-Oxide O-Desacetyl Impurity | CAS 122619-90-3. Veeprho. Available at: [Link]

-

Synthesis of Tertiary Amine N-Oxides-A Review. Available at: [Link]

-

Pharmacokinetics and metabolism of diltiazem in healthy males and females following a single oral dose. PubMed. Available at: [Link]

-

Quantitation of Diltiazem and Its Metabolite Desacetyl Diltiazem and N-Desmethyl Diltiazem in Human Plasma by Liquid Chromatography Mass Spectroscopy. ResearchGate. Available at: [Link]

-

Mutagenicity of N-oxide containing heterocycles and related compounds: experimental and theoretical studies. PubMed. Available at: [Link]

-

Synthesis of Tertiary Amine N-Oxides-A Review. ResearchGate. Available at: [Link]

-

Studies on the metabolism of diltiazem in man. PubMed. Available at: [Link]

-

Analytical Characterization of two new related impurities of Diltiazem by High Resolution Mass spectrometry and NMR techniques096. Oriental Journal of Chemistry. Available at: [Link]

-

The effects of verapamil and diltiazem on N-, P- and Q-type calcium channels mediating dopamine release in rat striatum. PubMed Central. Available at: [Link]

-

A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites in Hemolyzed Plasma Determined by LC. Altasciences. Available at: [Link]

-

Pharmacokinetics of diltiazem and its metabolites in relation to CYP2D6 genotype*. ResearchGate. Available at: [Link]

- Process for the oxidation of tertiary amines to amine oxides. Google Patents.

-

Norisoboldine Induces Endothelium-Dependent Vasorelaxation and Attenuates Hypertension by Modulating Ca 2+ -eNOS Signaling, Oxidative Stress, and Inflammation. MDPI. Available at: [Link]

-

Medicinal Chemistry of Drugs with N‑Oxide Functionalities. Semantic Scholar. Available at: [Link]

-

Structural Basis for Diltiazem Block of a Voltage-Gated Ca2+ Channel. PubMed. Available at: [Link]

-

The Synthesis of Chiral N-Oxides and Their Applications to β-Turn Mimetic Design. The University of Liverpool Repository. Available at: [Link]

-

Structural Basis for Diltiazem Block of a Voltage-Gated Ca2+ Channel. PubMed. Available at: [Link]

-

Deacetyldiltiazem | C20H24N2O3S | CID 91638. PubChem - NIH. Available at: [Link]

-

Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. PubMed. Available at: [Link]

-

Medicinal Chemistry of Drugs with N‑Oxide Functionalities. Semantic Scholar. Available at: [Link]

-

Norisoboldine Induces Endothelium-Dependent Vasorelaxation and Attenuates Hypertension by Modulating Ca 2+ -eNOS Signaling, Oxidative Stress, and Inflammation. MDPI. Available at: [Link]

-

Product Class 3: Amine N-Oxides. Available at: [Link]

Sources

- 1. Diltiazem | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diltiazem N-Oxide O-Desacetyl Impurity - SRIRAMCHEM [sriramchem.com]

- 3. asianpubs.org [asianpubs.org]

- 4. consensus.app [consensus.app]

- 5. ijpsr.com [ijpsr.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Stability of diltiazem and its metabolites in plasma during storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mutagenicity of N-oxide containing heterocycles and related compounds: experimental and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Deacetyl Diltiazem N-Oxide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: January 21, 2026

Abstract

This technical guide provides a comprehensive overview of Deacetyl Diltiazem N-Oxide, a significant metabolite of the widely prescribed calcium channel blocker, Diltiazem. This document delves into the metabolite's chemical identity, metabolic pathway, and analytical quantification. A detailed, field-proven protocol for its determination via High-Performance Liquid Chromatography (HPLC) is presented, underpinned by the principles of scientific integrity and causality. This guide is intended to be an essential resource for researchers and professionals engaged in drug metabolism, pharmacokinetics, and analytical chemistry, offering both foundational knowledge and practical application.

Introduction: The Metabolic Fate of Diltiazem

Diltiazem, a benzothiazepine derivative, is a cornerstone in the management of cardiovascular disorders such as hypertension and angina pectoris.[1] Its therapeutic efficacy is intrinsically linked to its biotransformation, which leads to the formation of several metabolites, some of which retain pharmacological activity.[1][] Understanding the metabolic profile of Diltiazem is paramount for a complete comprehension of its pharmacodynamics and potential drug-drug interactions.

Diltiazem undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the principal contributor, alongside CYP2D6 and various esterases.[1] The major metabolic transformations include deacetylation, N-demethylation, and O-demethylation.[3] One of the primary and pharmacologically active metabolites is Deacetyl Diltiazem, which exhibits approximately 25-50% of the coronary vasodilator activity of the parent compound.[1] This deacetylated metabolite can be further biotransformed, notably through N-oxidation, to yield this compound.[1] This guide focuses specifically on this N-oxide metabolite, providing a detailed exploration of its characteristics and analysis.

Chemical Identity and Physicochemical Properties

A precise understanding of the chemical nature of a metabolite is fundamental to any scientific investigation. The nomenclature and structural details of this compound are presented below.

| Identifier | Value | Source |

| IUPAC Name | 2-[(2S,3S)-3-hydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]-N,N-dimethylethanamine oxide | [4] |

| CAS Number | 122619-90-3 | [5] |

| Molecular Formula | C₂₀H₂₄N₂O₄S | [4][6] |

| Molecular Weight | 388.48 g/mol | [4] |

| Appearance | Off-White Solid | [5] |

The Metabolic Pathway: From Diltiazem to its N-Oxide Metabolite

The formation of this compound is a multi-step process originating from the parent drug, Diltiazem. The following section elucidates this metabolic cascade, highlighting the key enzymatic reactions.

The initial and rate-limiting step in this specific pathway is the deacetylation of Diltiazem. This hydrolysis reaction is catalyzed by esterases, primarily located in the liver, to form Deacetyl Diltiazem.[1] Subsequently, the tertiary amine group in the side chain of Deacetyl Diltiazem undergoes N-oxidation. This reaction is typically catalyzed by flavin-containing monooxygenases (FMOs) or cytochrome P450 enzymes, leading to the formation of this compound.

Sources

- 1. Diltiazem | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Studies on the metabolism of diltiazem in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. synthinkchemicals.com [synthinkchemicals.com]

A Technical Guide to the Biological Significance of Diltiazem N-Oxidation: From Metabolic Pathway to Clinical Implications

Abstract

Diltiazem, a cornerstone therapeutic agent in the management of cardiovascular diseases, undergoes extensive hepatic metabolism that is critical to its overall pharmacological profile and drug interaction potential. This technical guide provides an in-depth exploration of the N-oxidation pathway of diltiazem, a primary metabolic route with profound biological significance. We will dissect the enzymatic machinery responsible, characterize the resulting metabolites, and evaluate their pharmacological activity, including their potent inhibition of cytochrome P450 3A4 (CYP3A4). This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental designs for studying diltiazem metabolism and providing detailed, validated protocols for in vitro characterization.

Introduction: The Clinical Context of Diltiazem Metabolism

Diltiazem is a non-dihydropyridine calcium channel blocker widely prescribed for the treatment of hypertension, angina pectoris, and certain cardiac arrhythmias.[1][2] Its therapeutic efficacy stems from its ability to inhibit the influx of calcium ions into vascular smooth muscle and cardiac muscle cells, leading to vasodilation and a reduction in heart rate and contractility.[2][] However, the clinical application of diltiazem is nuanced by its extensive first-pass metabolism, which not only influences its bioavailability but also produces pharmacologically active metabolites.[1] A pivotal metabolic pathway is N-oxidation, specifically N-demethylation. Understanding the biological consequences of this pathway is paramount for predicting drug efficacy, anticipating drug-drug interactions, and ensuring patient safety.

The N-Oxidation Metabolic Pathway

Diltiazem is primarily metabolized in the liver via three main routes: N-demethylation, O-demethylation, and deacetylation.[1] The N-oxidation pathway, which involves the removal of methyl groups from the tertiary amine, is of particular significance.

The principal product of this pathway is N-monodesmethyldiltiazem (also known as N-desmethyl diltiazem or MA), which is the predominant metabolite found in the plasma of patients undergoing diltiazem therapy.[1][4][5] This metabolite can be further N-demethylated to form N,N-didesmethyl diltiazem .[6] Another related metabolite, deacetyl diltiazem N-oxide, can also be formed.[1][7]

Caption: Metabolic pathway of diltiazem focusing on N-oxidation.

Enzymology: The Central Role of Cytochrome P450 3A4

The N-demethylation of diltiazem is almost exclusively catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, with CYP3A4 being the principal isoform responsible.[6][8] This has been validated through multiple lines of evidence:

-

Correlation Studies: Rates of diltiazem N-demethylation in human liver microsomes show a strong correlation with testosterone 6β-hydroxylation, a specific marker of CYP3A4 activity.[6]

-

Recombinant Enzymes: Studies using cDNA-expressed human CYP enzymes confirm that CYP3A4 possesses the highest catalytic activity for diltiazem N-demethylation. While CYP2C8 and CYP2C9 show minor activity, other isoforms like CYP1A2 and CYP2E1 are not significantly involved.[6]

-

Chemical Inhibition: Known CYP3A4 inhibitors, such as ketoconazole and troleandomycin, potently block the N-demethylation of diltiazem in vitro.[6]

The catalytic cycle of CYP450 enzymes involves the activation of molecular oxygen and its insertion into the substrate.[9] In the case of N-demethylation, the enzyme hydroxylates the methyl group, which is unstable and spontaneously rearranges to release formaldehyde and the demethylated amine product.

Biological Significance of N-Oxidized Metabolites

The metabolites generated through N-oxidation are not inert byproducts; they possess significant pharmacological activity that contributes to the parent drug's overall clinical profile.

Calcium Channel Blocking Activity

The N-oxidized metabolites of diltiazem retain calcium channel blocking properties, though generally with lower potency than the parent compound. Comparative studies on vascular smooth muscle have elucidated a clear structure-activity relationship. While diltiazem is the most potent vasodilator, N-monodesmethyldiltiazem (MA) exhibits significant activity.

Table 1: Comparative Ca²⁺ Antagonistic Activity of Diltiazem and its Metabolites

| Compound | Potency (IC₅₀ ± SE, µM) in Hamster Aorta |

|---|---|

| Diltiazem | 0.98 ± 0.47 |

| N-monodesmethyldiltiazem (MA or 17 in source) | 2.46 ± 0.38 |

| Deacetyl diltiazem | 3.27 ± 1.02 |

Data sourced from Yao et al. (2001).[7]

Potent CYP3A4 Inhibition and Drug-Drug Interactions (DDIs)

Perhaps the most critical biological significance of diltiazem N-oxidation lies in the potent CYP3A4 inhibition exerted by its N-demethylated metabolites. This phenomenon is the primary mechanism underlying diltiazem's numerous clinically relevant drug-drug interactions.[10][11][12]

The N-demethylated metabolites are substantially more potent inhibitors of CYP3A4 than diltiazem itself.[6] This inhibition is not merely competitive; it involves the formation of a Metabolite Intermediate Complex (MIC) .[8][13] During the catalytic cycle, a reactive metabolic intermediate of the N-desmethyl metabolite forms a stable, covalent bond with the heme iron or apoprotein of the CYP3A4 enzyme, rendering it catalytically inactive.[8][13] This is a form of mechanism-based, or "suicide," inhibition.

This potent, mechanism-based inhibition explains why co-administration of diltiazem can significantly increase the plasma concentrations and risk of toxicity of other drugs that are substrates of CYP3A4, such as certain statins (lovastatin, simvastatin), immunosuppressants (cyclosporine), and benzodiazepines (midazolam, triazolam).[13][14]

Table 2: Comparative Inhibitory Potency against CYP3A4 Activity

| Compound | Type of Inhibition | Potency (Kᵢ or IC₅₀) |

|---|---|---|

| Diltiazem | Competitive & Mechanism-Based | IC₅₀ = 120 µM[6] |

| N-monodesmethyldiltiazem | Competitive & Mechanism-Based | Kᵢ ≈ 2 µM[6] |

| N,N-didesmethyl diltiazem | Competitive | Kᵢ ≈ 0.1 µM[6] |